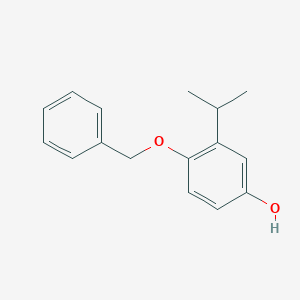
4-Benzyloxy-3-isopropyl-phenol
Vue d'ensemble
Description
4-Benzyloxy-3-isopropyl-phenol, commonly known as BIQ or bis(4-hydroxy-3-isopropylphenyl)methane, is a phenolic compound that has been widely used in scientific research. This compound is known for its unique chemical properties, which make it an important tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of BIQ is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, studies have shown that BIQ inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, BIQ has been shown to inhibit the activity of various signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation and cancer.
Effets Biochimiques Et Physiologiques
BIQ has been shown to have various biochemical and physiological effects. For example, studies have shown that BIQ inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, BIQ has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. Furthermore, BIQ has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BIQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its properties are well understood. However, there are also limitations to using BIQ in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on BIQ. One direction is to further investigate its anti-inflammatory properties and its potential as a therapeutic agent for treating inflammatory diseases. Another direction is to investigate its anti-cancer properties and its potential as a drug candidate for cancer treatment. Furthermore, there is a need to investigate the mechanism of action of BIQ in more detail to better understand its effects. Finally, there is a need to investigate the potential side effects of BIQ and its safety profile, particularly if it is to be used as a therapeutic agent.
Applications De Recherche Scientifique
BIQ has been used in various scientific research studies, including those related to cancer, inflammation, and neurodegenerative diseases. Studies have shown that BIQ has anti-inflammatory properties, which make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis. Additionally, BIQ has been shown to have anti-cancer properties, making it a potential drug candidate for cancer treatment. Furthermore, BIQ has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
156740-94-2 |
|---|---|
Nom du produit |
4-Benzyloxy-3-isopropyl-phenol |
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
4-phenylmethoxy-3-propan-2-ylphenol |
InChI |
InChI=1S/C16H18O2/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3 |
Clé InChI |
JRXDSZKTLGMSIF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
Synonymes |
4-Benzyloxy-3-isopropyl-phenol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

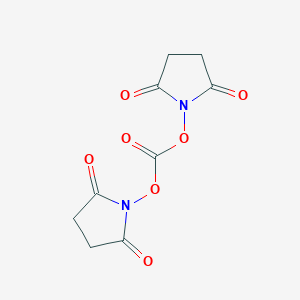
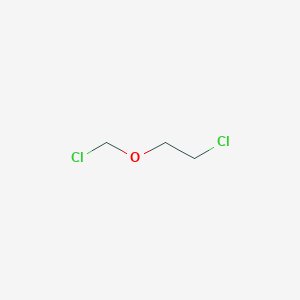
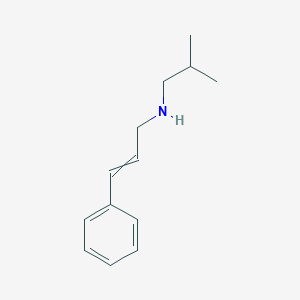
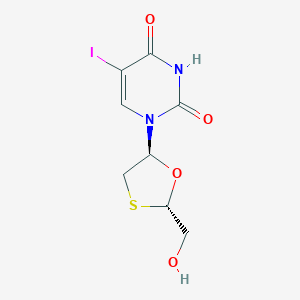
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
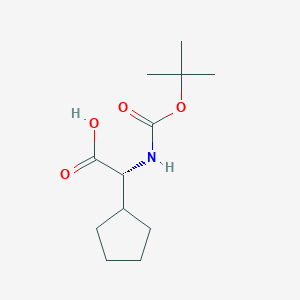
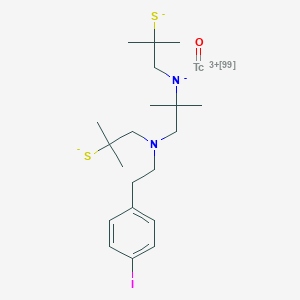
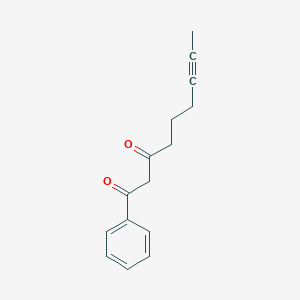

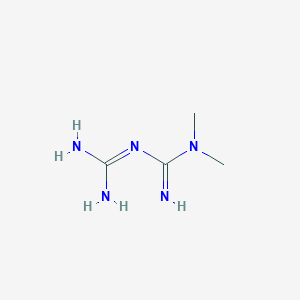

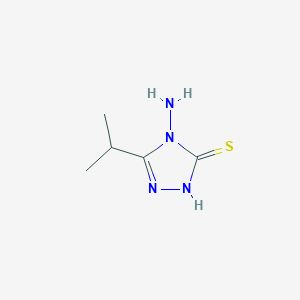
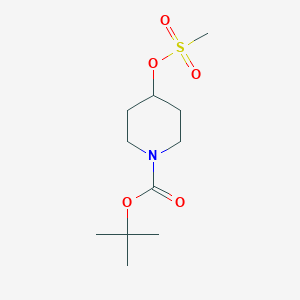
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)